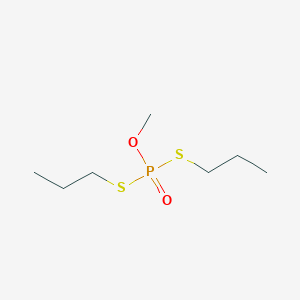
Distannoxane, hexapentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, hexapentyl- typically involves the reaction of pentylstannane with an oxidizing agent. One common method is the reaction of tripentylstannane with oxygen or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of distannoxane, hexapentyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Distannoxane, hexapentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted distannoxane derivatives depending on the substituent used.
Applications De Recherche Scientifique
Distannoxane, hexapentyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including transesterification and acylation reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and other biomedical applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Mécanisme D'action
The mechanism of action of distannoxane, hexapentyl- involves its ability to coordinate with various substrates through its tin-oxygen-tin linkages. This coordination facilitates the transfer of electrons and promotes various chemical transformations. The molecular targets and pathways involved include:
Coordination with carbonyl compounds: Facilitating acylation and transesterification reactions.
Interaction with biological molecules: Potentially disrupting cellular processes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Distannoxane, hexapentyl- can be compared with other similar compounds such as:
Distannoxane, hexabutyl-: Similar structure but with butyl groups instead of pentyl groups.
Tetraorganodistannoxanes containing silicon: These compounds have silicon atoms in their structure, which can influence their catalytic activity and stability.
The uniqueness of distannoxane, hexapentyl- lies in its specific alkyl groups and the resulting chemical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
25637-27-8 |
|---|---|
Formule moléculaire |
C30H66OSn2 |
Poids moléculaire |
680.3 g/mol |
Nom IUPAC |
tripentyl(tripentylstannyloxy)stannane |
InChI |
InChI=1S/6C5H11.O.2Sn/c6*1-3-5-4-2;;;/h6*1,3-5H2,2H3;;; |
Clé InChI |
MNFUDUQONWPBMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Sn](CCCCC)(CCCCC)O[Sn](CCCCC)(CCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)



![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)





